Welcome to the BenchChem Online Store!
molecular formula C8H8INO B2646532 2-Iodo-N-phenylacetamide CAS No. 19591-17-4; 7212-28-4

2-Iodo-N-phenylacetamide

Cat. No. B2646532
M. Wt: 261.062
InChI Key: YXNAWCUIZOCJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07473786B1

Procedure details

Acetyl chloride (6 mmol) was added dropwise to the mixture of 2-iodoaniline (5 mmol) and sodium hydroxide (13 mmol) in THF/H2O (1/1, 4 mL). Stirred the mixture at 0° C. for 2 h, and then at room temperature for overnight. The mixture was diluted with 10 mL water and extracted with diethyl ether 3 times. The combined organic layer was washed with water 3 times and brine. Dried over sodium sulfate, filtered, and removed solvent. The residue was then purified by column chromatography afforded white solid of 2-iodoacetanilide 68% yield. NMR
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[I:5][C:6]1C=CC=C[C:7]=1[NH2:8].[OH-:13].[Na+].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1.O>O>[I:5][CH2:6][C:7]([NH:8][C:15]1[CH:16]=[CH:17][CH:2]=[CH:1][CH:19]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mmol
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
13 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred the mixture at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether 3 times
WASH
Type
WASH
Details
The combined organic layer was washed with water 3 times and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed solvent
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ICC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.